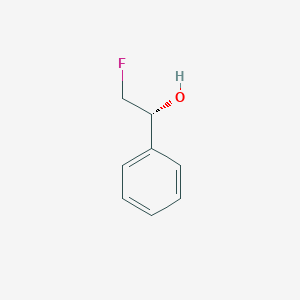
(R)-1-Phenyl-2-fluoroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-Phenyl-2-fluoroethanol, also known as (R)-PFE, is an organic compound that belongs to the class of fluoroalcohols. It is a chiral molecule that has attracted the attention of researchers due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
Chiral Derivatizing Agent
(R)-1-Phenyl-2-fluoroethanol demonstrates significant potential as a chiral derivatizing agent. For example, Hamman (1993) found that the enantiomers of 2-fluoro-2-phenyl propanoic acid, which could be derived from (R)-1-Phenyl-2-fluoroethanol, were effectively separated, and their absolute configurations determined using this method (Hamman, 1993). Similarly, Hamman (1989) synthesized 2-Fluoro-2-phenyl-1-aminoethane from styrene, again showcasing the use of related compounds in chiral derivatization (Hamman, 1989).
Catalysis in Organic Synthesis
In organic synthesis, (R)-1-Phenyl-2-fluoroethanol-based ligands have been used in catalytic processes. Morikawa, Michigami, and Amii (2010) developed a new chiral phosphine ligand possessing a fluoroalcohol moiety, including (R)-1-Phenyl-2-fluoroethanol, which showed excellent catalytic activity in the asymmetric arylation of aromatic aldehydes (Morikawa, Michigami, & Amii, 2010).
Spectroscopy and Physical Chemistry
In physical chemistry, particularly in spectroscopy, (R)-1-Phenyl-2-fluoroethanol and its derivatives have been the subject of study. Perttilä et al. (1978) investigated the infrared spectra of 2-fluoroethanol, a closely related compound, to understand its conformational changes (Perttilä, Murto, Kivinen, & Turunen, 1978). Abraham, Chambers, and Thomas (1994) conducted NMR and theoretical investigations on fluoroethanols like 1-(4-bromophenyl)-2-fluoroethanol to analyze the gauche effect, which has implications in understanding molecular conformations (Abraham, Chambers, & Thomas, 1994).
Biocatalysis
In biocatalysis, (R)-1-Phenyl-2-fluoroethanol derivatives have found applications. For instance, Galvão et al. (2018) used compounds like rac-1-phenylethanol in the kinetic resolution of secondary alcohols, highlighting the potential of these compounds in producing enantiomerically pure substances (Galvão et al., 2018).
Chemical Synthesis and Characterization
(R)-1-Phenyl-2-fluoroethanol is also significant in the synthesis and characterization of various chemical compounds. Suami, Uchida, and Umezawa (1956) conducted synthetic studies on oxirane compounds derived from 1-phenyl-1-amino-2, 3-propanediol, a product that can be related to the transformations of (R)-1-Phenyl-2-fluoroethanol (Suami, Uchida, & Umezawa, 1956).
Propriétés
IUPAC Name |
(1R)-2-fluoro-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOFPSAANUWIIM-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CF)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CF)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]benzonitrile](/img/structure/B2771966.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2771967.png)
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2771969.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide](/img/structure/B2771970.png)
![Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B2771971.png)

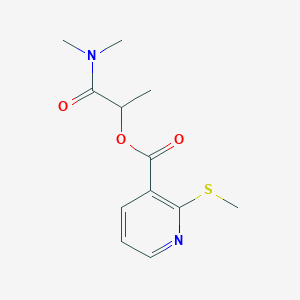
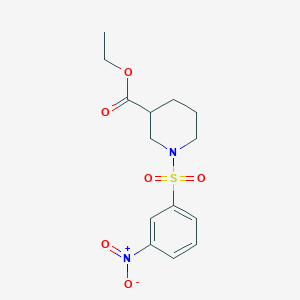
![4-butoxy-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2771976.png)
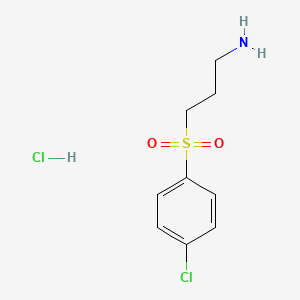

![N-[4-(dimethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2771986.png)
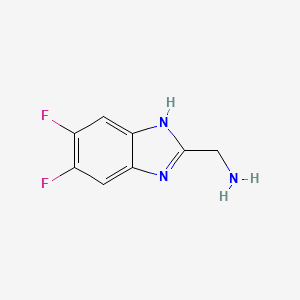
![4-(6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2771988.png)